molecular formula C20H23N5O2S B5143165 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide

7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide

Cat. No. B5143165
M. Wt: 397.5 g/mol
InChI Key: LQXREYITZIZTKQ-UHFFFAOYSA-N
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Description

7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide, also known as BNTX, is a chemical compound that belongs to the class of non-peptide opioid receptor antagonists. It was first synthesized in 1992 and has since been used in various scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide acts as a competitive antagonist for the delta opioid receptor, binding to the receptor and preventing the binding of delta opioid receptor agonists. This results in the inhibition of downstream signaling pathways that are activated by the receptor, leading to the blockade of analgesic effects.
Biochemical and Physiological Effects
7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the analgesic effects of delta opioid receptor agonists, it has been shown to inhibit the release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction. 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide in lab experiments is its high selectivity for the delta opioid receptor, which allows for precise control over the receptor activity. However, one limitation of using 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide is its relatively low potency compared to other delta opioid receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research involving 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide. One area of interest is the potential therapeutic applications of delta opioid receptor antagonists, particularly in the treatment of addiction, anxiety, and depression. Another area of research is the development of more potent and selective delta opioid receptor antagonists, which could lead to improved experimental outcomes. Finally, further studies are needed to fully understand the physiological and biochemical effects of 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide and other delta opioid receptor antagonists.

Synthesis Methods

The synthesis of 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide involves a multi-step process that begins with the reaction of 2,6-dimethylbenzylamine with ethyl acrylate to form a diester intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to yield the nitro ester, which is subsequently reduced to the amine using palladium on carbon. The resulting amine is then reacted with 1,3,7-triazabicyclo[3.3.1]nonane-3-carbonyl chloride and phenyl isothiocyanate to form 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide.

Scientific Research Applications

7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide has been used extensively in scientific research as a selective antagonist for the delta opioid receptor. It has been shown to be highly effective in blocking the analgesic effects of delta opioid receptor agonists, making it a valuable tool for studying the physiological and biochemical effects of these receptors. 7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide has also been used in studies investigating the role of delta opioid receptors in addiction, anxiety, and depression.

properties

IUPAC Name

7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c26-25(27)20-12-22(11-17-7-3-1-4-8-17)15-23(13-20)16-24(14-20)19(28)21-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXREYITZIZTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN(CN1CN(C2)C(=S)NC3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide

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